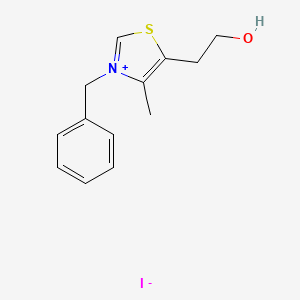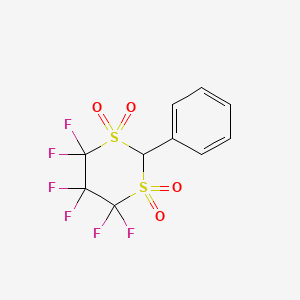
4,4,5,5,6,6-Hexafluoro-2-phenyl-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5,6,6-Hexafluoro-2-phenyl-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of six fluorine atoms and a phenyl group attached to a dithiane ring, making it highly reactive and useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6-Hexafluoro-2-phenyl-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone typically involves the reaction of hexafluoropropylene with phenyl dithiane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5,6,6-Hexafluoro-2-phenyl-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a more reduced form.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted dithiane derivatives, which have diverse applications in organic synthesis and material science.
Applications De Recherche Scientifique
4,4,5,5,6,6-Hexafluoro-2-phenyl-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings, due to its high reactivity and stability.
Mécanisme D'action
The mechanism of action of 4,4,5,5,6,6-Hexafluoro-2-phenyl-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone involves its interaction with various molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The dithiane ring structure provides stability and facilitates interactions with other molecules, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar reactivity and applications in organic synthesis.
Hexafluoroacetone: Another fluorinated compound used in various chemical reactions and industrial applications.
4,4,5,5,6,6-Hexafluorodihydro-4H-1,3,2-dithiazine 1,1,3,3-tetraoxide: A structurally related compound with similar chemical properties.
Uniqueness
4,4,5,5,6,6-Hexafluoro-2-phenyl-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone stands out due to its unique combination of a phenyl group and a highly fluorinated dithiane ring. This structure imparts exceptional stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
152192-93-3 |
|---|---|
Formule moléculaire |
C10H6F6O4S2 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
4,4,5,5,6,6-hexafluoro-2-phenyl-1,3-dithiane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C10H6F6O4S2/c11-8(12)9(13,14)21(17,18)7(6-4-2-1-3-5-6)22(19,20)10(8,15)16/h1-5,7H |
Clé InChI |
SPKQWMSHCGLBSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2S(=O)(=O)C(C(C(S2(=O)=O)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
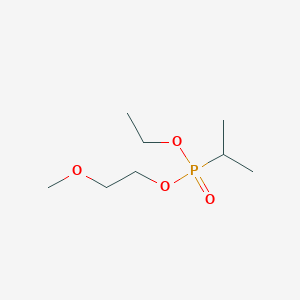
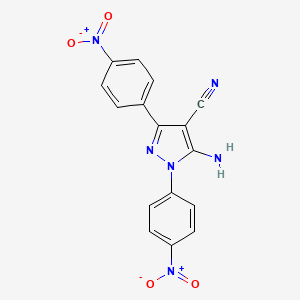
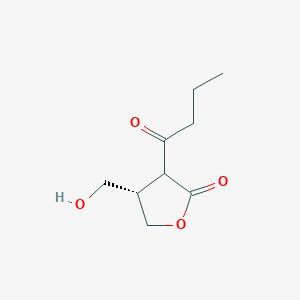
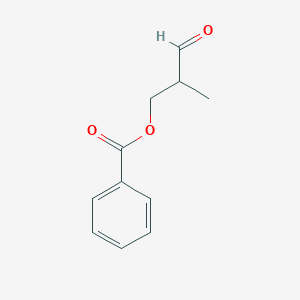
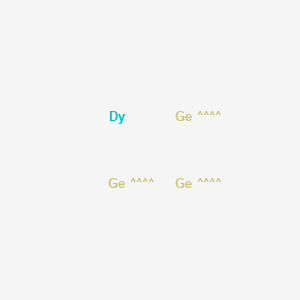
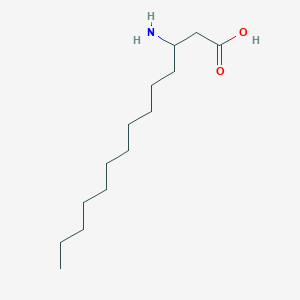
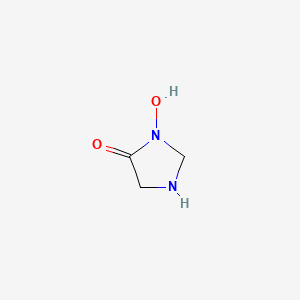
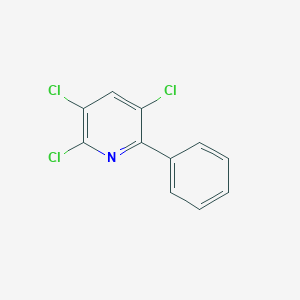
![Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide](/img/structure/B12562497.png)
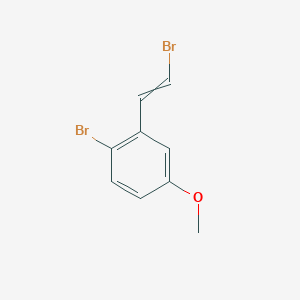

![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)
